2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core with a thiazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled with a benzaldehyde derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, piperidine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a quorum sensing inhibitor in Gram-negative bacteria, which could lead to the development of new antimicrobial agents.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the receptor’s binding site with high affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and piperidine derivatives, such as:
- Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl) derivatives
Uniqueness
What sets 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-11-14-3-1-2-4-15(14)22-12-16(21)19-8-5-13(6-9-19)17-18-7-10-23-17/h1-4,7,10-11,13H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAMBBWMXOKULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CS2)C(=O)COC3=CC=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.